molecular formula C8H5BrClNO2S B13288931 (3-Bromo-5-cyanophenyl)methanesulfonyl chloride

(3-Bromo-5-cyanophenyl)methanesulfonyl chloride

Cat. No.: B13288931
M. Wt: 294.55 g/mol
InChI Key: VVBCAWZWGOZOKK-UHFFFAOYSA-N
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Description

(3-Bromo-5-cyanophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H5BrClNO2S and a molecular weight of 294.55 g/mol . This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3-Bromo-5-cyanophenyl)methanesulfonyl chloride typically involves the reaction of (3-Bromo-5-cyanophenyl)methanesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

(3-Bromo-5-cyanophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as triethylamine for nucleophilic substitutions, and oxidizing or reducing agents as required.

Scientific Research Applications

(3-Bromo-5-cyanophenyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-cyanophenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar compounds to (3-Bromo-5-cyanophenyl)methanesulfonyl chloride include:

The uniqueness of this compound lies in its combination of bromine and cyano groups, which can provide distinct reactivity and selectivity in chemical reactions.

Biological Activity

(3-Bromo-5-cyanophenyl)methanesulfonyl chloride is a compound of increasing interest in biological research due to its significant activity in protein modification and potential applications in drug design. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₆BrClN₃O₂S
  • Molecular Weight : 294.55 g/mol
  • Structure : The compound features a benzene ring with a bromo group at the 3-position, a cyano group at the 5-position, and a methanesulfonyl chloride group.

Protein Modification

This compound exhibits notable reactivity due to its sulfonyl chloride functional group, which allows it to form stable sulfonamide bonds with amino groups in proteins. This covalent modification can significantly alter enzyme activity and protein function, making it an essential tool in proteomics and cellular signaling studies.

Key findings include:

  • Enzyme Mechanism Studies : The compound's ability to modify proteins aids in elucidating enzyme mechanisms and understanding cellular signaling pathways. It can influence phosphorylation states of kinases, affecting downstream signaling events and gene expression.
  • Impact on Metabolic Processes : By modifying key proteins, the compound influences metabolic processes and gene regulation, thereby altering cellular responses to various stimuli.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing appropriate starting materials to introduce the bromo and cyano substituents on the phenyl ring.
  • Sulfonation Reactions : Introducing the methanesulfonyl chloride group through sulfonation techniques.

These methods are crucial for producing the compound in sufficient quantities for biological studies.

Comparative Analysis

To understand the distinct properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameCAS NumberMolecular FormulaMolecular Weight
(3-Cyanophenyl)methanesulfonyl chloride56106-01-5C₇H₆ClN₃O₂S215.66 g/mol
(4-Bromo-2-methylphenyl)methanesulfonyl chloride1524238-39-8C₉H₈BrClN₃O₂S283.57 g/mol
(4-Cyanophenyl)methanesulfonyl chloride1823252-04-5C₇H₆ClN₃O₂S215.66 g/mol

The unique substitution pattern of this compound contributes to its specific reactivity and biological interactions compared to other methanesulfonyl chlorides.

Study on Protein Interaction

A study highlighted the interactions of this compound with nicotinic acetylcholine receptors (nAChRs). The compound was tested for its ability to modify receptor properties, revealing that it could influence receptor activity through covalent modification .

Antitumor Activity Assessment

Research has shown that compounds similar in structure exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, thiazole-bearing molecules have demonstrated significant antiproliferative effects, suggesting that modifications in similar compounds could lead to enhanced biological activity against tumors .

Properties

Molecular Formula

C8H5BrClNO2S

Molecular Weight

294.55 g/mol

IUPAC Name

(3-bromo-5-cyanophenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H5BrClNO2S/c9-8-2-6(4-11)1-7(3-8)5-14(10,12)13/h1-3H,5H2

InChI Key

VVBCAWZWGOZOKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)CS(=O)(=O)Cl

Origin of Product

United States

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